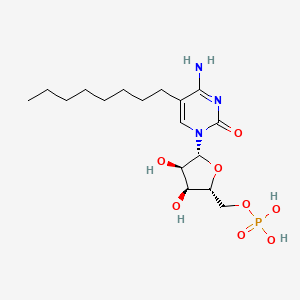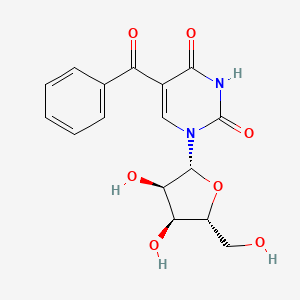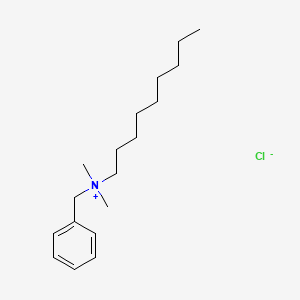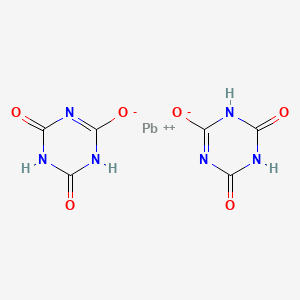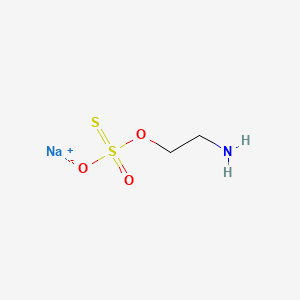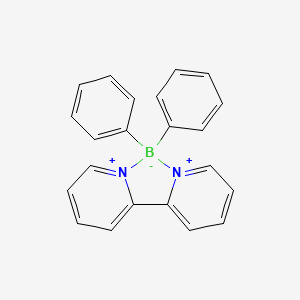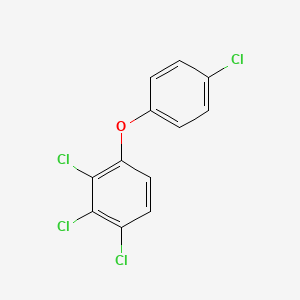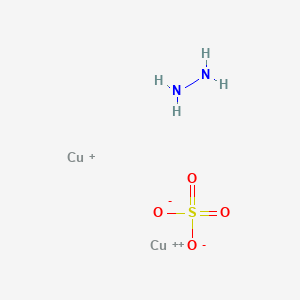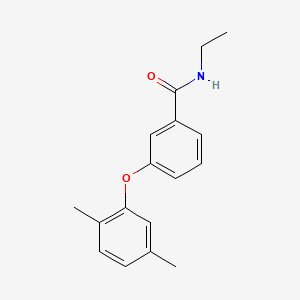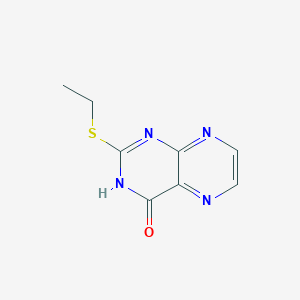
Sodium 7-aminonaphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 7-aminonaphthalene-1-sulphonate is an organic compound with the molecular formula C10H8NNaO3S. It is a derivative of naphthalene, where an amino group is attached to the seventh position and a sulphonate group is attached to the first position. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-aminonaphthalene-1-sulphonate typically involves the sulfonation of 7-aminonaphthalene. The process begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-aminonaphthalene. This intermediate is then sulfonated using sulfuric acid to produce 7-aminonaphthalene-1-sulfonic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 7-aminonaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulphonate group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Amino derivatives with reduced sulphonate groups.
Substitution: Halogenated or sulfonylated naphthalene derivatives.
Applications De Recherche Scientifique
Sodium 7-aminonaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of protein-ligand interactions and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of sodium 7-aminonaphthalene-1-sulphonate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulphonate group enhances solubility and facilitates transport across cell membranes. These interactions enable the compound to act as a fluorescent probe, binding to specific sites and emitting light upon excitation .
Comparaison Avec Des Composés Similaires
- Sodium 1-aminonaphthalene-4-sulphonate
- Sodium 2-aminonaphthalene-1-sulphonate
- Sodium 6-aminonaphthalene-2-sulphonate
Comparison: Sodium 7-aminonaphthalene-1-sulphonate is unique due to the specific positioning of the amino and sulphonate groups, which confer distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and fluorescence characteristics, making it particularly useful in certain applications such as fluorescence microscopy and analytical chemistry .
Propriétés
Numéro CAS |
27931-06-2 |
|---|---|
Formule moléculaire |
C10H8NNaO3S |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
sodium;7-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
KKELBCJRSSENSN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


